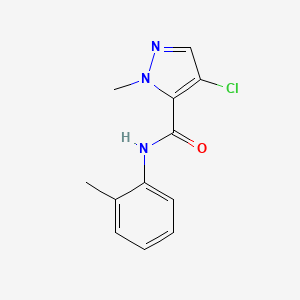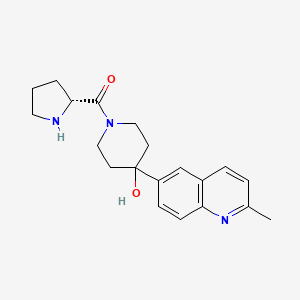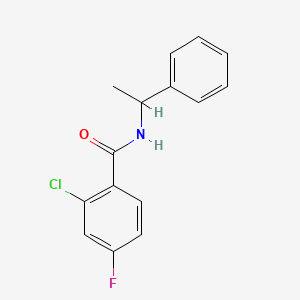![molecular formula C22H25N3OS B5402769 1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPTP and has been found to have several unique properties that make it a valuable tool for researchers in various fields.
作用机制
MPTP exerts its effects by inhibiting mitochondrial complex I, which leads to the generation of reactive oxygen species and the selective destruction of dopaminergic neurons in the brain. This mechanism of action has been extensively studied and has helped researchers to develop new treatments for Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has several biochemical and physiological effects that make it a valuable tool for scientific research. These effects include:
1. Selective destruction of dopaminergic neurons in the brain
2. Inhibition of mitochondrial complex I
3. Generation of reactive oxygen species
4. Anti-cancer properties
实验室实验的优点和局限性
MPTP has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective destruction of dopaminergic neurons in the brain
2. Inhibition of mitochondrial complex I
3. Generation of reactive oxygen species
4. Anti-cancer properties
Some of the limitations of MPTP for lab experiments include:
1. Potentially toxic effects on cells and tissues
2. Limited solubility in water
3. Need for specialized equipment and expertise to handle and use MPTP safely
未来方向
There are several future directions for research on MPTP. Some of these include:
1. Development of new treatments for Parkinson's disease using MPTP as a tool for drug discovery
2. Further investigation of the anti-cancer properties of MPTP
3. Development of new animal models of neurodegenerative diseases using MPTP
4. Investigation of the potential use of MPTP in other areas of scientific research, such as drug metabolism and toxicology.
合成方法
The synthesis of MPTP involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure MPTP.
科学研究应用
MPTP has been extensively studied for its potential applications in scientific research. It has been found to have several unique properties that make it a valuable tool for researchers in various fields. Some of the applications of MPTP in scientific research include:
1. Neurodegenerative diseases: MPTP has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This property has been used to create animal models of Parkinson's disease, which has helped researchers to study the disease and develop new treatments.
2. Drug discovery: MPTP has been used as a tool to screen potential drugs for the treatment of various diseases. Its unique properties make it a valuable tool for identifying new drug targets and developing new drugs.
3. Cancer research: MPTP has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
属性
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-(2-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-17-7-3-4-8-19(17)22-23-18(16-27-22)15-24-11-13-25(14-12-24)20-9-5-6-10-21(20)26-2/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLQPNWJHYGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)
![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)

![1'-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402746.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B5402756.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5402777.png)
![N,1-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402779.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5402786.png)
